molecular formula C22H17BrO3 B14990053 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B14990053
M. Wt: 409.3 g/mol
InChI Key: SWEHIQSERCNLLW-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a fused furochromenone system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core furochromenone structure, followed by the introduction of the bromophenyl group. Common reagents used in these reactions include bromine, phenylboronic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted furochromenones.

Scientific Research Applications

11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-chlorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
  • 11-(4-methylphenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Uniqueness

The uniqueness of 11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one lies in its bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

11-(4-bromophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17BrO3
  • Molecular Weight : 409.273 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 586.6 ± 50.0 °C at 760 mmHg
  • LogP : 7.13 (indicating high lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

  • Case Study : In a study involving RAW 264.7 macrophages, treatment with this compound resulted in decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a potential role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryReduces NO and PGE2 production ,
CytotoxicityEffective against various cancer cell lines ,

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

  • A series of analogs were synthesized to explore structure-activity relationships (SAR). Some derivatives showed improved potency against cancer cell lines compared to the parent compound.
  • The pharmacokinetic profile indicated favorable absorption characteristics due to its lipophilic nature, which may aid in bioavailability when administered .

Properties

Molecular Formula

C22H17BrO3

Molecular Weight

409.3 g/mol

IUPAC Name

16-(4-bromophenyl)-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one

InChI

InChI=1S/C22H17BrO3/c23-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-1-3-5-16(15)22(24)26-21/h6-12H,1-5H2

InChI Key

SWEHIQSERCNLLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Br

Origin of Product

United States

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